4-(dimethoxymethyl)benzoic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

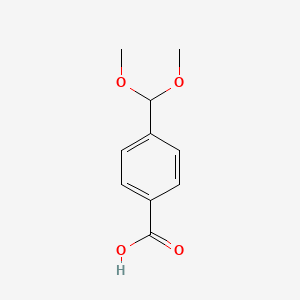

4-(Dimethoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxymethyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)benzoic acid typically involves the reaction of p-carboxybenzaldehyde with methanol in the presence of p-toluenesulfonic acid monohydrate and trimethyl orthoformate. The reaction is carried out at room temperature for 24 hours. The product is then purified through column chromatography .

Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions but with larger quantities of reactants and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 4-(Dimethoxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .

科学研究应用

Analytical Chemistry

Separation Techniques:

One of the notable applications of 4-(dimethoxymethyl)benzoic acid is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for scalable applications suitable for isolating impurities and is also applicable in pharmacokinetics .

| Technique | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Analysis and separation of compounds |

| UPLC | Acetonitrile, Water | Fast analysis and preparative separation |

Medicinal Chemistry

Antitumor Activity:

Recent studies have explored the synthesis of derivatives of diosgenin conjugated with benzoic acid compounds, including this compound. These hybrids have shown promising anti-tumor activity against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative exhibited an IC50 value significantly lower than diosgenin itself, indicating enhanced potency . Such findings suggest that this compound derivatives could serve as potential lead compounds in cancer therapy.

| Compound | Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Diosgenin | HepG2 | 32.63 | Moderate |

| Hybrid 14f | HepG2 | 2.26 | High |

Materials Science

Synthesis of Functional Materials:

The compound has also been utilized in the synthesis of functional materials. For instance, it can be synthesized from 4-formylbenzoic acid using trimethoxymethane under acidic conditions. This synthetic route is significant for producing materials with specific properties for applications in coatings and polymers .

Case Study 1: Enhanced Detection of Benzoic Acid Additives

A recent study focused on the detection of benzoic acid additives in food using terahertz metamaterial resonators. The research demonstrated that the incorporation of this compound derivatives could enhance detection sensitivity significantly compared to traditional methods. The limit of detection achieved was notably lower than conventional techniques, indicating the potential for practical applications in food safety monitoring .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies utilizing HPLC methods have shown that this compound can be effectively used to analyze drug absorption and metabolism in biological systems. These studies are crucial for understanding the behavior of pharmaceutical compounds within the body and optimizing drug formulations .

作用机制

The mechanism of action of 4-(dimethoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

相似化合物的比较

4-(Bromomethyl)benzoic acid: Similar in structure but with a bromomethyl group instead of a dimethoxymethyl group.

4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, offering different chemical properties.

4-(Diphenylhydroxymethyl)benzoic acid: Features a diphenylhydroxymethyl group, which affects its reactivity and applications.

Uniqueness: 4-(Dimethoxymethyl)benzoic acid is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

生物活性

4-(Dimethoxymethyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This compound is characterized by the presence of methoxy groups that potentially enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on proteostasis, and potential therapeutic applications.

This compound is classified under benzoic acid derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

The presence of two methoxy groups at the para positions significantly influences its solubility and reactivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The compound has shown moderate activity against several Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Enterococcus faecium | 125 µg/mL |

| Candida albicans | 125 µg/mL |

The data indicates that the compound exhibits significant antibacterial and antifungal properties, particularly against Staphylococcus aureus and Enterococcus faecium, which are notable pathogens in clinical settings .

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of microbial cell membranes and inhibition of biofilm formation. In vitro studies have demonstrated that this compound can inhibit biofilm development, which is crucial for the survival and virulence of many pathogens .

Effects on Proteostasis

In addition to its antimicrobial properties, this compound has been investigated for its role in enhancing proteostasis mechanisms within cells. Recent findings suggest that it promotes the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP).

Table 2: Effects on Proteostasis Pathways

| Pathway | Activity Induction (%) |

|---|---|

| Ubiquitin-Proteasome Pathway | 467.3 ± 3.9 |

| Autophagy-Lysosome Pathway | Significant Activation |

This activation indicates a potential role for this compound in anti-aging therapies or conditions associated with protein misfolding and aggregation .

Case Studies

Several case studies have documented the effects of benzoic acid derivatives in clinical settings. For instance:

- Study on Skin Health : A study highlighted the use of benzoic acid derivatives in treating skin conditions, demonstrating their ability to inhibit melanin production without significant cytotoxicity .

- Cancer Cell Lines : Investigations into cancer cell lines have shown that compounds similar to this compound can induce apoptosis in specific cancer types while preserving normal cell viability .

属性

IUPAC Name |

4-(dimethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-7(4-6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEJCELGMOSPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。